

An In-Depth Technical Guide to Icosahedral (Ih) Point Group Symmetry in Molecules

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Compound of Interest

Compound Name: *Dodecahedrane*

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Introduction

Icosahedral (Ih) symmetry represents the highest and most complex of the discrete point groups, characterized by a unique and intricate arrangement of symmetry elements. Molecules possessing this rare and aesthetically pleasing symmetry, such as the iconic Buckminsterfullerene (C₆₀), exhibit distinct physical and spectroscopic properties that have significant implications in fields ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of the core principles of Ih point group symmetry, experimental methodologies for its characterization, and key quantitative data for prominent icosahedral molecules.

Core Concepts of Icosahedral (Ih) Point Group Symmetry

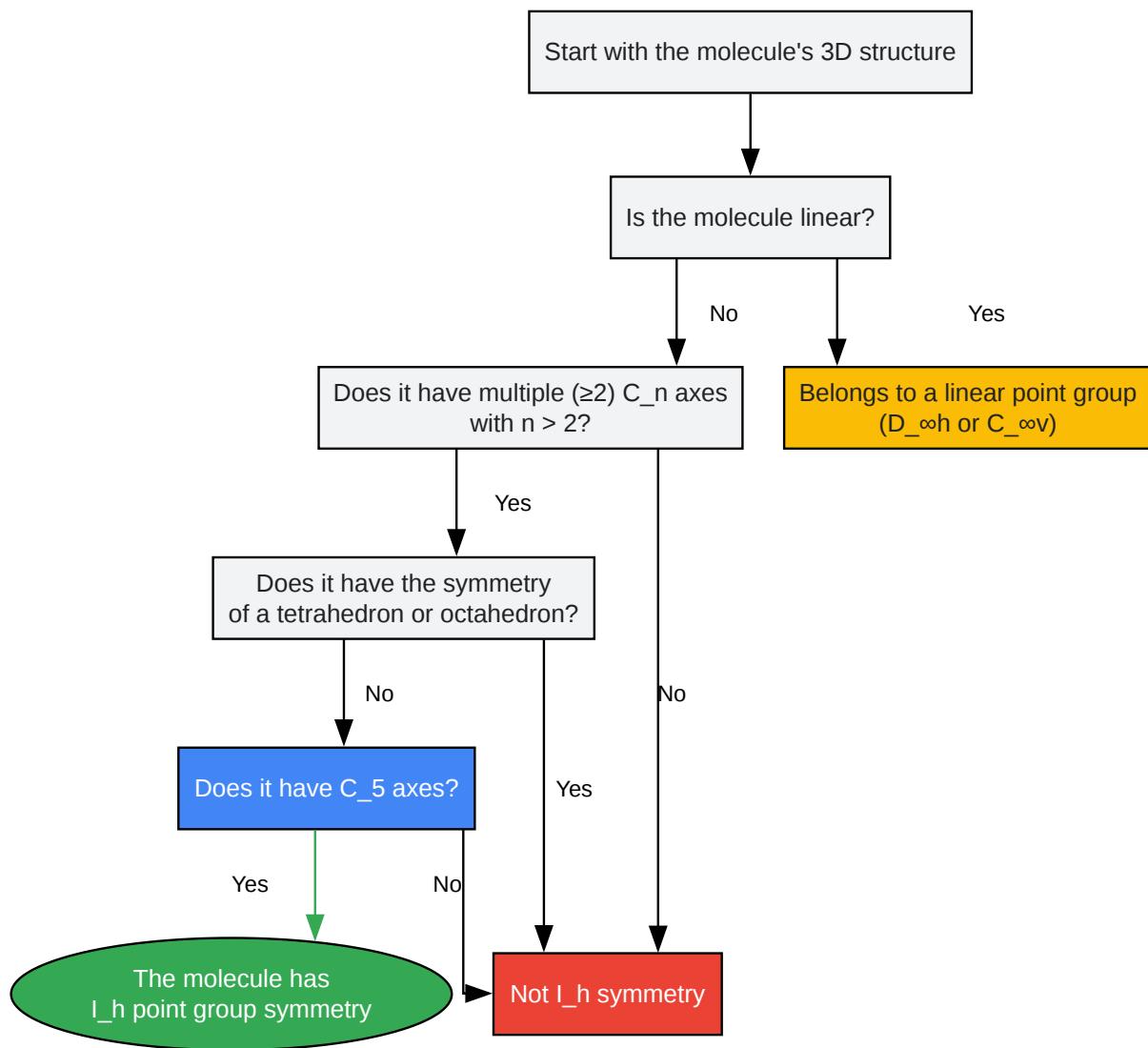
The Ih point group is defined by a specific set of symmetry operations that leave the molecule indistinguishable from its original orientation. The group has an order of 120, meaning there are 120 distinct symmetry operations.^[1] These operations are organized into ten classes.

The primary symmetry elements of the Ih point group include:

- Identity (E): The operation of doing nothing.

- Center of Inversion (i): A point at the center of the molecule through which every atom can be reflected to an identical atom on the opposite side.
- Proper Rotation Axes (C_n):
 - Six 5-fold rotation axes (C₅) passing through the vertices of an icosahedron.
 - Ten 3-fold rotation axes (C₃) passing through the centers of the triangular faces.
 - Fifteen 2-fold rotation axes (C₂) passing through the midpoints of the edges.
- Improper Rotation Axes (S_n):
 - Six 10-fold improper rotation axes (S₁₀) coincident with the C₅ axes.
 - Ten 6-fold improper rotation axes (S₆) coincident with the C₃ axes.
- Mirror Planes (σ): Fifteen mirror planes, each containing two opposite edges.

A logical workflow for determining if a molecule belongs to the I_h point group is presented below.



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A decision tree for identifying molecules with icosahedral symmetry.

Key Molecules with Icosahedral Symmetry

Several notable molecules possess I_h symmetry, the most famous being Buckminsterfullerene (C_{60}). Other important examples include the closo-boranate dianion $[B_{12}H_{12}]^{2-}$ and the hydrocarbon **dodecahedrane** ($C_{20}H_{20}$).^[2]

Quantitative Molecular Data

The high symmetry of these molecules dictates their structural parameters. All vertices and edges of the same type are equivalent.

Molecule	Bond Type	Bond Length (Å)	Experimental Method
C60	C-C (6-6 ring fusion)	1.391 - 1.401	X-ray & Neutron Diffraction
C-C (6-5 ring fusion)	1.45 - 1.467	X-ray & Neutron Diffraction	
[B12H12]2-	B-B	~1.77	X-ray Diffraction[2]
B-H	~1.22	Theoretical Calculations	
C20H20	C-C	~1.544	X-ray Diffraction[3]
C-H	~1.10	Theoretical Calculations	

Experimental Characterization

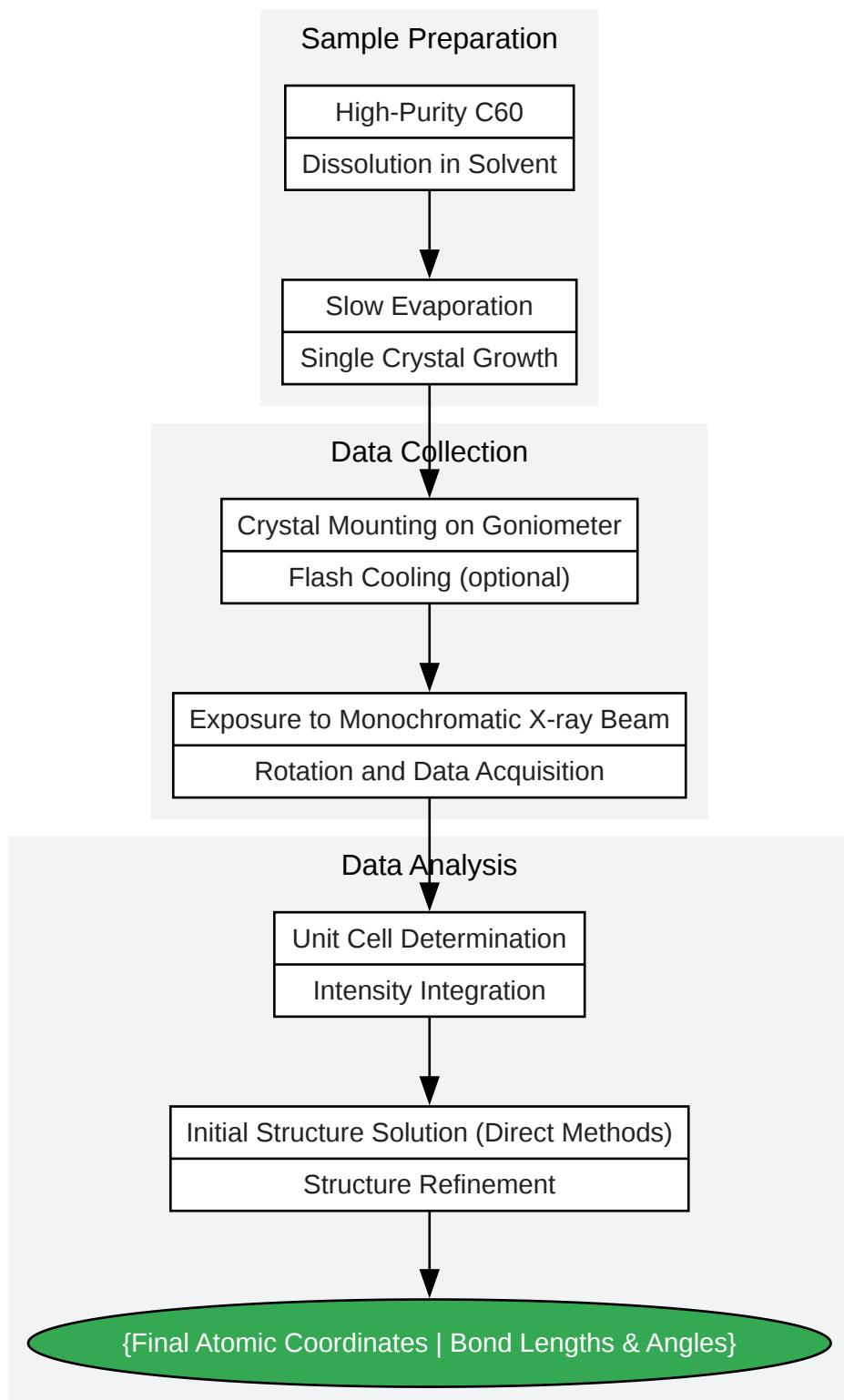
The high symmetry of icosahedral molecules gives rise to characteristic spectroscopic signatures. The primary techniques for experimental characterization are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman).

X-ray Crystallography

Principle: X-ray crystallography provides the definitive determination of the three-dimensional atomic structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution and thus the precise positions of atoms can be mapped.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction of C60:

- Crystal Growth: High-purity C60 is dissolved in a suitable solvent (e.g., toluene, benzene, or CS2). Single crystals are grown by slow evaporation of the solvent in a controlled environment.
- Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
- Structure Solution and Refinement: The initial positions of the carbon atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.



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A generalized workflow for X-ray crystallography of C60.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the local magnetic environments of atomic nuclei. Due to the high symmetry of icosahedral molecules, all atoms of a given element are chemically equivalent, leading to a single, sharp resonance in the NMR spectrum.

¹³C NMR of C₆₀: The ¹³C NMR spectrum of C₆₀ is a classic example of the power of symmetry in simplifying complex spectra. Despite having 60 carbon atoms, the spectrum shows a single sharp peak, confirming that all carbon atoms are in identical chemical environments.

Molecule	Nucleus	Chemical Shift (ppm)	Solvent
C ₆₀	¹³ C	~143.7	CS ₂ /Benzene-d ₆

Generalized Experimental Protocol for Solid-State ¹³C NMR of C₆₀:

- Sample Preparation: A sample of solid C₆₀ (typically a few milligrams) is packed into a zirconia rotor.
- Instrument Setup: The rotor is placed in the NMR probe. The experiment is typically performed on a high-field NMR spectrometer. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.
- Data Acquisition: A standard cross-polarization (CP) or direct polarization (DP) pulse sequence is used to acquire the ¹³C NMR signal. Key parameters such as the contact time (for CP), recycle delay, and number of scans are optimized.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shift is referenced to a standard (e.g., tetramethylsilane).

Vibrational Spectroscopy (IR and Raman)

Principle: Vibrational spectroscopy probes the vibrational modes of a molecule. Group theory predicts the number and symmetry of the vibrational modes and their activity in Infrared (IR)

and Raman spectroscopy. For a molecule with I_h symmetry, the mutual exclusion rule applies: vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Modes of Icosahedral Molecules:

Molecule	Symmetry Species	Number of IR Active Modes	Number of Raman Active Modes
C ₆₀	T _{1u}	4	-
Ag, Hg	-	10	-
[B ₁₂ H ₁₂] ₂ -	T _{1u}	2	-
Ag, Hg	-	4	-
C ₂₀ H ₂₀	T _{1u}	4	-
Ag, Hg	-	8	-

Generalized Experimental Protocol for FT-IR Spectroscopy:

- Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
- Background Spectrum: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
- Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Generalized Experimental Protocol for Raman Spectroscopy:

- Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

- **Instrument Setup:** The sample is placed in the Raman spectrometer and illuminated with a monochromatic laser source.
- **Data Acquisition:** The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected.
- **Data Analysis:** The spectrum is plotted as intensity versus the Raman shift (in cm^{-1}).

Character Table for the Ih Point Group

The character table for the Ih point group summarizes the symmetry properties of its irreducible representations. This is a fundamental tool for understanding the spectroscopic properties of icosahedral molecules.

												Lin
Ih	E	12C 5	12C 52	20C 3	15C 2	i	12S 10	12S 103	20S 6	15σ	ear fun ns, rota tion s	Qua drat fun ctio ns s
Ag	1	1	1	1	1	1	1	1	1	1	x2+ y2+ z2	
T1g	3	φ	1-φ	0	-1	3	1-φ	φ	0	-1	(Rx, Ry, Rz)	
T2g	3	1-φ	φ	0	-1	3	φ	1-φ	0	-1		
Gg	4	-1	-1	1	0	4	-1	-1	1	0		
Hg	5	0	0	-1	1	5	0	0	-1	1	(2z2 -x2- y2, x2- y2, xy, yz, xz)	
Au	1	1	1	1	1	-1	-1	-1	-1	-1		
T1u	3	φ	1-φ	0	-1	-3	-(1- φ)	-φ	0	1	(x, y, z)	
T2u	3	1-φ	φ	0	-1	-3	-φ	-(1- φ)	0	1		
Gu	4	-1	-1	1	0	-4	1	1	-1	0		
Hu	5	0	0	-1	1	-5	0	0	1	-1		

Where $\varphi = (1 + \sqrt{5}) / 2$ (the golden ratio)

Conclusion

The icosahedral point group represents a fascinating and important area of molecular symmetry. The unique properties of molecules possessing I_h symmetry, driven by their highly symmetric structure, make them subjects of intense research interest. A thorough understanding of the principles of I_h symmetry and the application of key experimental techniques are crucial for advancing their application in diverse scientific and technological fields, including the development of novel therapeutic and diagnostic agents. This guide provides a foundational reference for professionals engaged in such research.

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